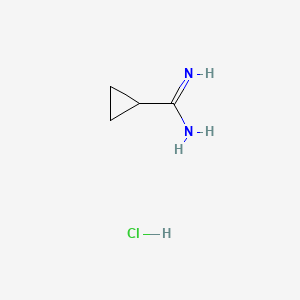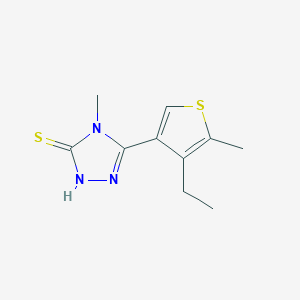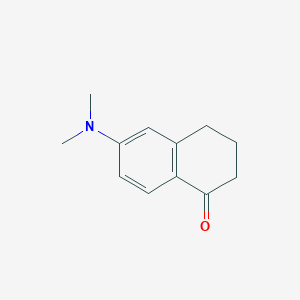![molecular formula C18H15F3N2O3 B1350749 Methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B1350749.png)
Methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate is a synthetic organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields such as polymer chemistry, pharmaceuticals, and materials science. This compound, in particular, features a benzoylamino group and a trifluoromethyl-substituted aniline moiety, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate typically involves the following steps:
Formation of the Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate.
Coupling with Trifluoromethyl Aniline: The intermediate is then coupled with 3-(trifluoromethyl)aniline under suitable conditions, such as the presence of a base and a coupling agent.
Esterification: The final step involves the esterification of the resulting product with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the development of bioactive compounds or as a probe in biochemical studies.
Industry: Used in the production of specialty polymers or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(benzoylamino)-3-phenylacrylate: Similar structure but lacks the trifluoromethyl group.
Methyl 2-(benzoylamino)-3-[4-(trifluoromethyl)anilino]acrylate: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
The presence of the trifluoromethyl group in Methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate imparts unique properties such as increased lipophilicity and metabolic stability, which may enhance its performance in various applications compared to similar compounds.
Eigenschaften
Molekularformel |
C18H15F3N2O3 |
|---|---|
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate |
InChI |
InChI=1S/C18H15F3N2O3/c1-26-17(25)15(23-16(24)12-6-3-2-4-7-12)11-22-14-9-5-8-13(10-14)18(19,20)21/h2-11,22H,1H3,(H,23,24) |
InChI-Schlüssel |
XRGPASOWJNAVKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CNC1=CC=CC(=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate](/img/structure/B1350666.png)



![2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol](/img/structure/B1350675.png)


![3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1350680.png)






